Superior α-Glucosidase Binding Affinity
In a direct head-to-head molecular docking study, ZINC02789441 demonstrated the strongest predicted binding affinity for α‑glucosidase (PDB: 3A4A) among all thiophenyl chromene carboxamide conformers. Its binding affinity of −11.4 kcal/mol surpassed its closest scaffold analog ZINC40949448 (−10.5 kcal/mol) and the clinical reference drug acarbose (−7.9 kcal/mol) [1]. This represents a 0.9 kcal/mol advantage over the direct conformer and a 3.5 kcal/mol advantage over acarbose.
| Evidence Dimension | Binding affinity (predicted ΔG) against α‑glucosidase (PDB: 3A4A) |
|---|---|
| Target Compound Data | −11.4 kcal/mol |
| Comparator Or Baseline | ZINC40949448: −10.5 kcal/mol; Acarbose: −7.9 kcal/mol |
| Quantified Difference | ΔΔG = −0.9 kcal/mol vs ZINC40949448; ΔΔG = −3.5 kcal/mol vs acarbose |
| Conditions | In silico molecular docking using AutoDock Tools 1.5.6; α‑glucosidase crystal structure PDB ID: 3A4A |
Why This Matters
The 0.9 kcal/mol advantage over the closest analog and 3.5 kcal/mol over the clinical standard acarbose indicate that ZINC02789441 has the highest predicted target engagement within its scaffold class, making it the preferred starting point for medicinal chemistry optimization.
- [1] Patil, S. M.; Martiz, R. M.; Ramu, R.; Shirahatti, P. S.; Lakshmi Ranganatha, V.; Al-Ghorbani, M.; Mabkhot, Y. N.; Nagaraja, S. K. Discovery of Novel Coumarin Derivatives as Potential Dual Inhibitors against α-Glucosidase and α-Amylase for the Management of Post-Prandial Hyperglycemia via Molecular Modelling Approaches. Molecules 2022, 27, 3888. https://doi.org/10.3390/molecules27123888. Table 7: Binding affinities and intermolecular interactions of ZINC hits and acarbose. View Source
